![molecular formula C8H9F2NO2 B2990806 5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid CAS No. 2248349-24-6](/img/structure/B2990806.png)
5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid
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Overview
Description
Difluoromethyl compounds, such as 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid , are a class of organic compounds that contain a difluoromethyl group (CF2H). They have gained significant attention in scientific research due to their potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds is characterized by the presence of a difluoromethyl group (CF2H) attached to the carbon atom of the organic molecule .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . They are usually solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . Future research directions include the precise site-selective installation of CF2H onto large biomolecules such as proteins , and the synthesis of novel materials using difluoromethyl compounds.
properties
IUPAC Name |
5-(difluoromethyl)-1-ethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-2-11-4-5(8(12)13)3-6(11)7(9)10/h3-4,7H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXURIRFGEUCXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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